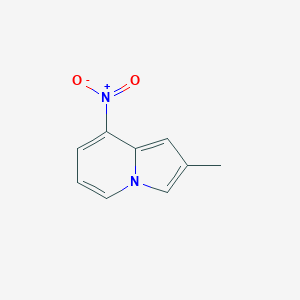

2-Methyl-8-nitroindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-8-nitroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-5-9-8(11(12)13)3-2-4-10(9)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNQZWLKCLWQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344937 | |

| Record name | 2-Methyl-8-nitroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60891-78-3 | |

| Record name | 2-Methyl-8-nitroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Methyl 8 Nitroindolizine

Electrophilic and Nucleophilic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine ring is inherently electron-rich, making it susceptible to electrophilic attack. The position of substitution is governed by the electronic effects of the existing substituents.

Electrophilic Substitution: The indolizine system is considered a π-excessive heterocycle, with the highest electron density located at the C-3 position of the five-membered pyrrole-like ring. proquest.com This makes C-3 the most favorable site for electrophilic attack. The 2-methyl group, being an electron-donating group, further activates the ring towards electrophiles and reinforces the preference for substitution at the C-1 and C-3 positions. Conversely, the 8-nitro group on the six-membered pyridine-like ring is a strong electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic attack. libretexts.orgyoutube.com

Therefore, for 2-Methyl-8-nitroindolizine, electrophilic substitution is predicted to occur predominantly at the C-3 position, and to a lesser extent at the C-1 position, due to the directing effect of the 2-methyl group and the deactivating effect of the 8-nitro group on the other ring. chim.it Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier-Haack formylation. chim.itijpcbs.comwikipedia.org The Vilsmeier-Haack reaction, for instance, uses a Vilsmeier reagent (formed from DMF and POCl₃) to introduce a formyl group onto electron-rich aromatic rings. jk-sci.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on the electron-rich indolizine core itself. However, the presence of a strong electron-withdrawing group, such as the nitro group at the C-8 position, can activate the ring for nucleophilic attack, particularly if a good leaving group is also present on the ring. wikipedia.orgchemistrysteps.com The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.comlibretexts.orgnih.gov For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this compound, the nitro group at C-8 would activate positions C-7 and C-9 for nucleophilic attack should a suitable leaving group be present at one of those sites.

Reduction Chemistry of the Nitro Group: Pathways to Aminoindolizines and Related Derivatives

The reduction of the nitro group is a fundamental transformation, providing access to the corresponding amino derivatives, which are versatile precursors for further functionalization. The conversion of this compound to 8-amino-2-methylindolizine can be achieved through various established methods.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. mt.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.gov This method is generally clean and provides high yields of the corresponding amine.

Chemical Reduction: A wide array of chemical reducing agents can also be employed. These reactions are often carried out in acidic media. Typical metal-acid systems include iron in acetic acid or hydrochloric acid (Fe/HCl), and tin(II) chloride in hydrochloric acid (SnCl₂/HCl). nih.gov These methods are robust and widely used in organic synthesis. Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be effective.

| Reagent/System | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | Amine | High efficiency, clean reaction. |

| Fe, HCl/CH₃COOH | Refluxing aqueous acid | Amine | Classical, cost-effective method. |

| SnCl₂, HCl | Concentrated HCl, RT or gentle heating | Amine | Effective for laboratory-scale synthesis. |

| NaBH₄, NiCl₂ | Methanol, 0°C to RT | Amine | Milder conditions compared to metal-acid systems. |

| Zn, NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine (B1172632) | Can be used for partial reduction to the hydroxylamine intermediate. |

The resulting 8-amino-2-methylindolizine is a key intermediate. The amino group can be further modified, significantly expanding the synthetic utility of the original molecule.

Derivatization at the Methyl Group and Other Positions

Beyond substitution on the aromatic core, the methyl group at the 2-position represents a site for further chemical modification.

Functionalization of methyl groups on heteroaromatic rings can be challenging but is achievable through several strategies. One approach involves the deprotonation of the methyl group with a strong base, such as butyl lithium (BuLi), to generate a carbanion. rsc.org This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. For the related 2-methylindole (B41428) system, a combination of BuLi and potassium tert-butoxide has been used to generate a C,N-dianion, allowing for regiospecific functionalization of the methyl group. rsc.org

Another potential route for derivatization is through radical reactions, where a hydrogen atom is abstracted from the methyl group, followed by reaction with a radical species. Additionally, oxidation of the methyl group could yield the corresponding carboxylic acid or aldehyde, which are valuable synthetic handles for further transformations.

Cycloaddition Reactions Involving the Indolizine Nucleus (e.g., [3+2], [8+2])

The indolizine nucleus can participate as a π-system in various cycloaddition reactions, providing a powerful method for constructing more complex fused heterocyclic systems.

[8+2] Cycloaddition: The indolizine ring system is well-known to act as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes (dienophiles). mdpi.com This reaction leads to the formation of cycl[3.2.2]azine derivatives. proquest.com The reaction can proceed either thermally or under the influence of a catalyst or oxidant. proquest.comresearchgate.net For this compound, the reaction would involve the indolizine framework reacting with a 2π component, leading to a complex polycyclic structure. The electron-withdrawing nitro group may influence the reactivity and regioselectivity of this process. nih.gov

[3+2] Cycloaddition: Indolizines can also be synthesized via [3+2] cycloaddition reactions, typically by reacting a pyridinium (B92312) ylide (a 1,3-dipole) with a dipolarophile like an alkene or alkyne. rsc.orgacs.org Conversely, the indolizine nucleus itself can react with certain species in a [3+2] manner. For instance, visible-light-induced intermolecular [3+2] annulations of indolizines with internal alkynes have been developed to afford pyrrolo[2,1,5-cd]indolizine derivatives. researchgate.net

Metal-Mediated and Organocatalytic Transformations of this compound

Modern catalytic methods offer powerful tools for the selective functionalization of heterocyclic compounds like this compound.

Metal-Mediated Transformations: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com To apply these methods to this compound, a suitable handle, such as a halogen atom, would first need to be introduced onto the indolizine ring. Alternatively, the amino group of 8-amino-2-methylindolizine (obtained from nitro reduction) could be converted into a diazonium salt and subsequently to a halide (Sandmeyer reaction) or other coupling-compatible groups. Copper-catalyzed reactions are also widely used for the synthesis and functionalization of indolizines. organic-chemistry.orgacs.orgorganic-chemistry.org For example, palladium-catalyzed multicomponent reactions involving 2-bromopyridines, imines, and alkynes can generate highly substituted indolizines. nih.govmcgill.ca

Organocatalytic Transformations: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For indolizines, organocatalytic methods have been developed for the enantioselective functionalization at the C-1 and C-3 positions. rsc.orgresearchgate.net Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective Friedel-Crafts reaction of indolizines with imines. researchgate.net Highly enantioselective conjugate additions of indolizines to α,β-unsaturated ketones have also been achieved using chiral-at-metal rhodium complexes, which bridge the gap between organometallic and organocatalytic approaches. rsc.org

Functional Group Interconversions of Indolizine Derivatives

The substituents on the this compound core can be chemically transformed into a variety of other functional groups, enhancing the molecular diversity accessible from this starting material.

A primary example is the rich chemistry of the 8-amino-2-methylindolizine derivative. The amino group can be:

Acylated: Reacted with acid chlorides or anhydrides to form amides.

Alkylated: Reacted with alkyl halides to form secondary or tertiary amines.

Diazotized: Converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (e.g., NaNO₂/HCl). This intermediate is highly versatile and can be subsequently converted to a wide range of functionalities through reactions like the Sandmeyer reaction (to install -Cl, -Br, -CN) or Schiemann reaction (to install -F), or hydrolyzed to an alcohol (-OH).

| Starting Group | Reagents | Product Group | Reaction Name |

|---|---|---|---|

| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuCl | -Cl | Diazotization / Sandmeyer |

| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuBr | -Br | Diazotization / Sandmeyer |

| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuCN | -CN | Diazotization / Sandmeyer |

| -NH₂ | 1. HBF₄, NaNO₂ 2. Heat | -F | Diazotization / Schiemann |

| -NH₂ | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH | Diazotization / Hydrolysis |

| -NH₂ | CH₃COCl, Pyridine | -NHCOCH₃ | Acylation |

These interconversions, combined with the reactivity of the indolizine core itself, provide a broad toolkit for the synthesis of a diverse library of substituted indolizine derivatives starting from this compound.

Spectroscopic and Advanced Characterization Methodologies for 2 Methyl 8 Nitroindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the connectivity of atoms within the 2-Methyl-8-nitroindolizine molecule can be mapped out in detail.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing nature of the nitro group and the electronic characteristics of the indolizine (B1195054) ring system significantly influence the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment. The signals for the carbon atoms are spread over a wider range than in the ¹H spectrum, often allowing for the resolution of every unique carbon in the molecule.

Predicted ¹H NMR Chemical Shifts for this compound:

Methyl Protons (C2-CH₃): Expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Aromatic Protons (Indolizine Ring): Protons on the pyridyl and pyrrole-like rings will appear in the aromatic region (δ 6.5-8.5 ppm). The specific shifts are influenced by the electron-donating methyl group and the strongly electron-withdrawing nitro group, which deshields nearby protons, shifting them downfield.

Predicted ¹³C NMR Chemical Shifts for this compound:

Methyl Carbon (C2-CH₃): Expected in the upfield aliphatic region (δ 15-25 ppm).

Aromatic Carbons: Expected in the downfield region (δ 110-150 ppm). The carbon atom attached to the nitro group (C8) would be significantly deshielded.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| H-1 | Singlet, ~6.5-7.0 | --- | Pyrrole-type proton |

| H-3 | Singlet, ~7.0-7.5 | --- | Pyrrole-type proton |

| H-5 | Doublet, ~8.0-8.5 | --- | Deshielded by adjacent N and nitro group |

| H-6 | Triplet, ~7.2-7.7 | --- | Aromatic proton |

| H-7 | Doublet, ~7.5-8.0 | --- | Aromatic proton |

| C2-CH₃ | Singlet, ~2.3 | ~18 | Aliphatic methyl group |

| C1 | --- | ~115-125 | |

| C2 | --- | ~135-145 | |

| C3 | --- | ~110-120 | |

| C5 | --- | ~120-130 | |

| C6 | --- | ~125-135 | |

| C7 | --- | ~115-125 | |

| C8 | --- | ~140-150 | Carbon attached to nitro group |

| C8a | --- | ~130-140 | Bridgehead carbon |

| C3a | --- | ~125-135 | Bridgehead carbon |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the six-membered ring (H-5, H-6, and H-7). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for establishing connectivity across heteroatoms. For this compound, HMBC would be used to confirm the position of the methyl group by showing a correlation from the methyl protons to C-2 and C-3, and to confirm the position of the nitro group by observing correlations from H-7 to C-8.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The NIST WebBook provides mass spectral data for this compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound. For this compound, the molecular formula is C₉H₈N₂O₂ with a molecular weight of approximately 176.1720 g/mol . nist.gov HRMS would confirm this formula by providing a mass measurement with high precision.

The electron ionization (EI) mass spectrum of a compound shows a molecular ion peak (M⁺) corresponding to the molecular weight of the intact molecule, along with several fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

Key features of the mass spectrum of this compound include: nist.gov

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the intact molecule [C₉H₈N₂O₂]⁺.

Major Fragments: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group constituents. Common fragmentation pathways would include the loss of NO₂ (46 Da) to give a fragment at m/z = 130, or the loss of NO (30 Da) followed by CO (28 Da).

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 176 | [M]⁺ | [C₉H₈N₂O₂]⁺ | Molecular Ion |

| 130 | [M - NO₂]⁺ | [C₉H₈N]⁺ | Loss of nitro group |

| 115 | [M - NO₂ - CH₃]⁺ | [C₈H₅N]⁺ | Loss of nitro and methyl groups |

| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Further fragmentation |

Data interpreted from the NIST WebBook mass spectrum. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the nitro group (NO₂), the aromatic C-H bonds of the indolizine ring, and the aliphatic C-H bonds of the methyl group.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1600 cm⁻¹ and a symmetric stretch (νs) between 1300-1390 cm⁻¹.

Aromatic C-H Vibrations: The C-H stretching vibrations of the indolizine ring are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted Characteristic IR/Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The NIST Chemistry WebBook indicates that a UV/Visible spectrum is available for this compound. nist.gov Aromatic systems like indolizine, especially when conjugated with a nitro group, typically exhibit strong absorption bands in the UV-Vis region.

The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions are characteristic of the conjugated π-system of the indolizine ring and are typically observed in the UV region (200-350 nm).

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These are often observed as a shoulder or a lower intensity band at longer wavelengths (>300 nm).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While it is a powerful tool for studying the excited states of molecules, many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. This is often due to efficient non-radiative decay pathways (such as intersystem crossing) that quench the fluorescence. Therefore, this compound is not expected to be a strong fluorophore.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous solid-state structure. This would definitively confirm the planar or near-planar structure of the indolizine ring system and reveal the orientation of the methyl and nitro substituents relative to the ring. Furthermore, it would provide valuable information on the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing arrangement. Currently, there is no publicly available crystal structure data for this compound.

Potential Applications and Interdisciplinary Research Avenues for 2 Methyl 8 Nitroindolizine Non Clinical Focus

Applications in Materials Science and Organic Electronics

The unique electronic and photophysical properties of the 2-methyl-8-nitroindolizine scaffold make it a promising component in the design of advanced organic materials. Its inherent dipole and tunable energy levels are key to its utility in fluorescent materials and optoelectronic devices.

The indolizine (B1195054) core is the basis for a variety of fluorescent molecules, and its photophysical properties can be finely tuned through strategic substitution. The introduction of electron-donating and electron-withdrawing groups, such as the methyl and nitro groups in this compound, facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. nih.gov This ICT mechanism is crucial for engineering materials with specific emission characteristics.

Research on substituted indolizine fluorophores has demonstrated that their emission wavelengths can be systematically shifted across the visible spectrum, from blue to orange (462–580 nm). nih.gov For instance, attaching an electron-donating N,N-dimethylamino group at one position and various electron-withdrawing groups at another allows for precise color tuning. nih.gov This principle suggests that the inherent donor-acceptor structure of this compound would make it a strong candidate for a fluorescent material. The fluorescence properties of indolizine derivatives are highly dependent on the electronic nature of their substituents. figshare.com A turn-on fluorescent probe based on the indolizine scaffold, for example, exhibited strong fluorescence emission at 458 nm. rsc.org The systematic exploration of such small fluorescent molecules based on the indolizine framework continues to be an active area of research. semanticscholar.orgbetterworldbooks.com

Table 1: Representative Photophysical Properties of Substituted Indolizine Scaffolds

| Indolizine Derivative Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Substituents for Tuning | Reference |

|---|---|---|---|---|---|

| Color-Tunable ICT Fluorophores | 390 - 485 | 462 - 580 | Not Reported | Electron Donor (e.g., -NMe2) and Acceptor (e.g., -CHO, -Ac) | nih.gov |

| Probe for Sulfite (CRL-1) | Not Reported | 458 | Not Reported | Reaction-based turn-on group | rsc.org |

| Pyrido[3,2-b]indolizine Scaffold | >400 | Blue to Red | Not Reported | Substituent position and nature | acs.org |

| Seoul-Fluor Core Skeleton | Variable | Variable | Tunable | Substituents at R1, R2, and R3 positions | acs.org |

In the field of organic electronics, molecules with strong electron-donating or accepting capabilities are essential. The indolizine moiety has been identified as an exceptionally strong organic donor building block for use in donor-π-bridge-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). Its planar structure and nitrogen atom contribute to an electron density strength greater than that of common donors like triarylamines. This enhanced electron-donating capacity leads to a destabilization of the highest occupied molecular orbital (HOMO), which is beneficial for the dye regeneration process in DSSCs. Furthermore, the fully conjugated nature of indolizine donors can narrow the optical band gap, allowing for the absorption of longer wavelengths of light.

For organic light-emitting devices (OLEDs), indolizine derivatives have been investigated as blue-emitting materials. New materials based on 1,2-diphenylindolizine, for example, have been synthesized and shown to have appropriate emission wavelengths around 450 nm in both solution and thin-film states. A critical requirement for OLED materials is high thermal stability to ensure device longevity, and certain indolizine derivatives have demonstrated enhanced stability, making them suitable for fabrication into OLEDs.

Development as Molecular Probes and Sensors in Chemical Biology and Analytical Chemistry

The tunable fluorescence of the indolizine scaffold makes it an excellent platform for the rational design of molecular probes and chemosensors. By incorporating specific recognition moieties, these probes can be engineered to detect a variety of analytes with high sensitivity and selectivity.

Fluorescent probes are invaluable tools for studying biological systems. The development of "turn-on" probes, which are non-fluorescent until they interact with their target, is particularly desirable as it minimizes background signal. While probes specific to this compound are not widely documented, the principles from other scaffolds demonstrate the potential. For example, two-photon organic probes have been developed that selectively stain endogenous RNA in the nucleolus and cytoplasm of living cells. researchgate.net Upon binding to RNA, the fluorescence intensity of one such probe, IMT-E, increased by approximately 15-fold, confirming its utility as a turn-on sensor for RNA detection in vitro and in cells. researchgate.net

Similarly, fluorescent sensors have been designed to detect copper-rich amyloid-β (Aβ) peptide aggregates, which are pathological hallmarks of Alzheimer's disease. nih.govrsc.orgbohrium.com These sensors often work by binding to the Aβ aggregates, which induces a change in their fluorescence properties. nih.gov Indole-based molecules, isomers of indolizine, have been a focus for creating lead compounds that inhibit the Aβ aggregation process, and their interaction with the Aβ peptide has been studied through molecular docking to understand the binding at regions involved in aggregation. nih.gov This mechanistic approach—designing a scaffold that can bind to a biological target and report this event via a change in fluorescence—could be readily applied to the this compound framework for in vitro mechanistic studies.

The ICT character of substituted indolizines makes them highly sensitive to their chemical environment, a property that has been exploited to create chemosensors for metal ions and pH. mdpi.com By introducing a pH-sensitive functional group, such as an N,N-dimethylamino group, into the indolizine scaffold, fluorescent pH sensors have been successfully developed. nih.govmdpi.com These sensors exhibit changes in their absorption and emission spectra in response to pH variations, allowing for ratiometric sensing of pH levels in the physiological range. nih.govmdpi.com The underlying mechanism involves the protonation and deprotonation of the sensor molecule, which modulates the ICT process and, consequently, the fluorescence output. mdpi.com

The indolizine framework can also be functionalized to act as a chemosensor for specific metal ions. The general strategy involves incorporating a chelating moiety that can selectively bind to a target ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable optical response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.gov For example, a quinoline (B57606) derivative (a related nitrogen heterocycle) was shown to selectively recognize Cu2+ ions, which quenched the molecule's fluorescence emission. researchgate.net This principle of coupling a recognition event to a change in the photophysical properties of a fluorophore is a well-established strategy in sensor design and is applicable to the this compound scaffold. mdpi.com

Role as Chemical Scaffolds in Agrochemical Research (Focus on Target Interactions, not Efficacy)

In both pharmaceutical and agrochemical research, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The indolizine core, with its rigid structure and rich electron density, represents such a scaffold. While direct applications of this compound in agrochemicals are not extensively documented, its structural features and those of related heterocycles suggest its potential as a foundational structure for developing new active compounds.

The value of a scaffold lies in its ability to serve as a starting point for creating large libraries of analogues through combinatorial chemistry. By systematically modifying the substituents on the indolizine ring, researchers can explore a vast chemical space to identify molecules that interact with specific biological targets in pests, weeds, or fungi. For example, structure-activity relationship (SAR) studies on indolizine derivatives in the context of anticancer research have identified key interactions with targets like tubulin. researchgate.net Molecular docking studies revealed that specific substitutions on the indolizine ring led to favorable binding affinities at the colchicine-binding site of tubulin. researchgate.net

This same methodology is central to modern agrochemical discovery. A library of this compound derivatives could be synthesized and screened against key enzymes or receptors in a target pest. The nitro group, in particular, is a common feature in various bioactive molecules, including some used in agriculture, and can participate in crucial hydrogen bonding or electrostatic interactions within a biological target site. mdpi.comnih.gov Therefore, the this compound structure serves as a versatile chemical scaffold, offering a synthetically accessible framework for the rational design and discovery of novel molecules with potential applications in agrochemical research, with a focus on understanding and optimizing target interactions.

Based on a comprehensive search of available scientific literature, there is currently no specific information or published research regarding the utilization of this compound in the field of supramolecular chemistry for host-guest recognition.

Therefore, the requested article section "6.4. Utilization in Supramolecular Chemistry for Host-Guest Recognition" focusing solely on this compound cannot be generated at this time due to the absence of relevant data and research findings.

Future Perspectives and Unaddressed Challenges in 2 Methyl 8 Nitroindolizine Research

Advancements in Asymmetric Synthesis of Chiral Indolizine (B1195054) Derivatives

The synthesis of enantioenriched indolizine derivatives is a significant challenge, with most current methods focusing on Friedel-Crafts-type reactions to install a single stereocenter at the C3 position. rsc.org A major unaddressed challenge for compounds like 2-methyl-8-nitroindolizine is the development of robust asymmetric methods to control stereochemistry, particularly for creating multiple stereogenic centers.

Future research will likely focus on several key areas:

Synergistic Catalysis: The use of dual catalytic systems, such as a combination of copper and iridium catalysts, has shown promise in creating fused indolizine structures with high diastereoselectivity and enantioselectivity. rsc.org This stereodivergent approach, which allows for the predictable formation of all possible stereoisomers by selecting the appropriate combination of chiral ligands, represents a powerful future strategy. rsc.org Applying such methodologies to nitro-substituted indolizines could provide access to a diverse library of chiral compounds.

Organocatalysis: Chiral Brønsted acids and bifunctional organocatalysts, including those derived from cinchona alkaloids, are emerging as powerful tools for the enantioselective functionalization of heterocycles. rsc.orgnih.gov Developing organocatalytic methods for the asymmetric synthesis of this compound derivatives could offer a metal-free and environmentally benign alternative to traditional methods.

Chiral-at-Metal Catalysis: The development of complexes where the chirality resides on the metal center itself offers a novel approach. Highly enantioselective conjugate additions of indolizines to unsaturated ketones have been achieved using such catalysts, overcoming limitations seen with some organocatalysts. rsc.org This strategy could be adapted to introduce chiral substituents onto the this compound core.

Table 1: Comparison of Asymmetric Synthesis Strategies for Indolizine Derivatives

| Strategy | Key Features | Potential for this compound |

| Synergistic Cu/Ir Catalysis | Enables stereodivergent synthesis, creating multiple stereocenters with high control. rsc.org | Could allow for the synthesis of all stereoisomers of functionalized derivatives. |

| Organocatalysis | Metal-free, environmentally friendly, and offers unique reactivity pathways. rsc.org | A promising green approach for introducing chirality; the nitro group's influence needs study. |

| Chiral-at-Metal Catalysis | High enantioselectivity with very low catalyst loading (down to 0.05 mol%). rsc.org | Potentially highly efficient for creating specific chiral centers on the indolizine core. |

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The reactivity of the indolizine nucleus is well-established, with electrophilic substitution typically occurring at the C3 and C1 positions of the π-rich five-membered ring. However, significant challenges remain in achieving regioselective functionalization, especially in the presence of deactivating groups like the nitro moiety at the C8 position.

Future research directions include:

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.net Recent progress has enabled C-C, C-P, and C-S bond formations on the indolizine core. researchgate.net A key challenge is to develop methods that can selectively activate C-H bonds on the pyridine (B92270) ring of this compound, overcoming the directing effects of the existing substituents.

Radical-Induced Synthesis: Radical cyclization and cross-coupling reactions are gaining attention for their efficiency in constructing C-C and C-X bonds under mild conditions. researchgate.net Exploring radical pathways could unlock new reactivity patterns for nitroindolizines that are inaccessible through traditional ionic mechanisms.

Domino and Multicomponent Reactions: One-pot multicomponent reactions that form several bonds in a single operation are highly efficient. chim.itrsc.org Designing novel domino sequences that incorporate this compound precursors could rapidly build molecular complexity and lead to diverse libraries of functionalized derivatives.

Integration of Machine Learning and AI in Synthetic Pathway Design for Nitroindolizines

Traditional synthetic planning relies heavily on chemists' intuition and experience. For complex or novel targets like highly substituted nitroindolizines, this can be a time-consuming process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field. arxiv.org

Key future perspectives in this area are:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways by working backward to commercially available starting materials. mit.edu While these models perform well for common structures, their accuracy for less-represented scaffolds like nitroindolizines is a current challenge. nih.gov Future work will involve training models on more specialized reaction datasets to improve predictions for specific heterocyclic families. chemrxiv.org

Reaction Condition Optimization: ML algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from vast datasets of published reactions. This can significantly reduce the experimental effort required to synthesize new this compound analogues.

Discovery of Novel Reactions: By analyzing chemical space in an unbiased manner, AI can propose unconventional bond disconnections and novel reactions that might not be obvious to a human chemist. mit.edu This could lead to entirely new and more efficient synthetic routes to the nitroindolizine core.

Table 2: AI and Machine Learning Tools in Synthetic Chemistry

| Tool/Technique | Application | Relevance to Nitroindolizine Synthesis |

| Transfer Learning Models | Improve retrosynthesis predictions for underrepresented reaction classes (e.g., heterocycle formation). nih.gov | Can be fine-tuned to specifically predict synthetic routes for novel nitroindolizine derivatives. |

| Graph Neural Networks (GNNs) | Represent molecules as graphs to predict reaction outcomes and retrosynthetic pathways. mit.edu | Enables direct, data-driven generation of synthetic plans without relying on predefined rules. |

| Automated Synthesis Platforms | Combine AI planning with robotic execution to perform multi-step syntheses autonomously. | Future integration could allow for the rapid, automated synthesis and screening of a library of nitroindolizine compounds. |

Development of Eco-Friendly and Scalable Production Methods

The principles of green chemistry are becoming increasingly important in modern organic synthesis. Many traditional methods for synthesizing indolizines rely on harsh conditions, toxic reagents, or transition-metal catalysts. organic-chemistry.org A major challenge is the development of sustainable and scalable methods for the production of this compound.

Future research will likely prioritize:

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, offers a green alternative for indolizine synthesis. nih.govnih.gov These reactions can often be performed in aqueous media under mild conditions. nih.gov Developing enzymatic routes for the key bond-forming steps in nitroindolizine synthesis is a significant, yet promising, challenge.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.govmdpi.com Adapting known indolizine syntheses to a flow chemistry setup could enable the large-scale and efficient production of this compound. mdpi.com

Sustainable Catalysts and Solvents: Research is moving towards replacing hazardous reagents with more environmentally benign alternatives. This includes using sustainable, bio-based catalysts like citric acid and employing greener solvents such as water. researchgate.net Microwave-assisted synthesis is another technique that aligns with green chemistry principles by reducing reaction times and often improving yields. tandfonline.comijettjournal.org

Expanding Applications in Advanced Materials and Niche Biotechnological Tools

While indolizine derivatives are known for their biological activities, their potential in other fields is an exciting and underexplored frontier. The unique electronic properties of the indolizine core, which can be further modulated by substituents like the methyl and nitro groups, make these compounds attractive candidates for various applications.

Emerging areas of interest include:

Advanced Materials: Indolizine derivatives possess intriguing photophysical properties, and their π-expanded analogues are being investigated for use in organic electronics. ijettjournal.orgresearchgate.net Recently, a new class of materials called indoloindolizines has been developed for use in organic field-effect transistors (OFETs), demonstrating stable and tunable electronic properties. chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the nitro group in this compound could be exploited to fine-tune the HOMO-LUMO gap, making it a candidate for development into novel organic semiconductors or fluorescent dyes. acs.org

Niche Biotechnological Tools: The inherent fluorescence of many indolizine compounds suggests their potential use as biological probes or labels for imaging applications. researchgate.net Functionalized indolizines could be designed to selectively bind to specific biomolecules, allowing for their visualization within cells. Furthermore, the development of new biotechnological tools, such as engineered nucleases and RNA interference, provides a platform for investigating the biological interactions of small molecules like this compound in a highly specific manner.

Q & A

Q. What synthetic routes are recommended for preparing 2-Methyl-8-nitroindolizine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with classical indolizine synthesis methods, such as the Tschitschibabin reaction or cyclization of pyridine derivatives with nitroalkanes. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using factorial design experiments. For example, varying nitro group positioning via electrophilic substitution requires controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Validate purity via HPLC (>95%) and confirm structure using (e.g., aromatic proton splitting patterns) and IR (nitro group absorption ~1520 cm⁻¹). Document all conditions in the main manuscript, with extended datasets in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize , IR, and high-resolution mass spectrometry (HRMS). For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques like COSY or HSQC. If nitro group vibrations in IR conflict with literature, cross-reference with X-ray crystallography or computational simulations (DFT) to confirm bond angles. Always report solvent effects and calibration standards to ensure reproducibility .

Q. How can researchers ensure the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Purity should exceed 95%, verified by HPLC (C18 column, UV detection at λ = 254 nm). For biological assays, confirm endotoxin-free synthesis via limulus amebocyte lysate (LAL) testing. Report purity thresholds in metadata to align with journal requirements .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate Fukui indices and molecular electrostatic potential (MEP) surfaces. Compare predicted reactivity (e.g., nitro group directing effects) with experimental results (e.g., bromination at C-5 vs. C-3). Validate models using kinetic isotopic effects (KIE) studies. Discrepancies between theory and experiment may indicate solvent or steric effects not captured in simulations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, controlling for variables like cell line viability assays (MTT vs. ATP-based) and compound solubility (DMSO concentration). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers. If contradictory mechanisms (e.g., kinase inhibition vs. intercalation) are reported, perform orthogonal assays (surface plasmon resonance for binding affinity, comet assays for DNA damage) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted drug delivery?

- Methodological Answer : Synthesize derivatives with modifications at the methyl (C-2) and nitro (C-8) positions. Assess logP (octanol-water partition) for bioavailability and cytotoxicity (HEK293 vs. cancer cells). Use QSAR models to correlate substituent electronegativity with tumor penetration. For in vivo validation, employ fluorescence tagging (e.g., Cy5.5 conjugation) to track biodistribution in murine models .

Data Presentation Guidelines

-

Table 1 : Example Spectral Data for this compound

Technique Key Observations Reference (CDCl₃) δ 8.45 (d, J=5.1 Hz, 1H), 7.20 (s, 1H) IR 1520 cm⁻¹ (NO₂ asymmetric stretch) HRMS m/z 218.0821 [M+H]⁺ (calc. 218.0815) -

Table 2 : Optimization of Nitration Conditions

Temperature (°C) Yield (%) Purity (%) 0 62 92 25 45 85 50 28 78

Key Considerations for Publication

- Experimental Reproducibility : Detailed synthetic protocols must be included in supplementary materials, adhering to journal guidelines for compound characterization .

- Conflict Resolution : Address contradictory data through comparative statistical analysis and transparent reporting of methodological variables .

- Ethical Compliance : Disclose all chemical hazards (e.g., nitro compound instability) and obtain institutional review board (IRB) approval for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.